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Compound of Interest

Compound Name: E-7386

Cat. No.: B1491352

For researchers and drug development professionals, this guide provides a comprehensive
analysis of the efficacy of E-7386 in combination with lenvatinib, supported by preclinical and
clinical data. The combination shows promise in overcoming treatment resistance and
improving outcomes in solid tumors, particularly hepatocellular carcinoma (HCC) and
endometrial cancer.

Executive Summary

The combination of E-7386, a first-in-class inhibitor of the CREB-binding protein (CBP)/3-
catenin interaction, and lenvatinib, a multi-kinase inhibitor, demonstrates synergistic antitumor
activity. Preclinical studies in hepatocellular carcinoma models reveal that the combination
significantly prolongs survival compared to either monotherapy. Clinical data from the Phase
Ib/Il NCT04008797 trial further support the combination's efficacy, with notable response rates
in both hepatocellular and endometrial cancers. Mechanistically, E-7386 not only modulates the
Wnt/B-catenin signaling pathway but also induces the activating transcription factor 4 (ATF4),
while lenvatinib targets key angiogenesis pathways such as VEGFR and FGFR. This dual
approach addresses multiple oncogenic drivers, offering a promising therapeutic strategy.

Preclinical Efficacy
In Vivo Murine Hepatocellular Carcinoma Model

A genetically engineered mouse model of HCC with a CTNNB1 mutation was utilized to assess
the in vivo efficacy of the E-7386 and lenvatinib combination.[1][2][3][4] Animals were
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randomized into four treatment arms: vehicle, E-7386 monotherapy, lenvatinib monotherapy,
and the E-7386 and lenvatinib combination.[1][2][3][4]

Statistical Statistical
Treatment Group Median Survival Significance (vs. Significance (vs.
Vehicle) Monotherapy)
Vehicle Not Reported
Not Significantly o
E-7386 Not Significant
Extended
Lenvatinib Significantly Extended  Significant
Significantl Significantly longer
E-7386 + Lenvatinib g Y Significant 9 yiong
Prolonged than monotherapy

Table 1: Survival Outcomes in a Preclinical Murine HCC Model. The combination of E-7386 and
lenvatinib resulted in a significant survival advantage compared to both vehicle and single-
agent treatments.[1][2][3][4]

Clinical Efficacy: Phase Ib/ll Study (NCT04008797)

The ongoing NCT04008797 trial is a multicenter, open-label study evaluating the safety and
efficacy of E-7386 in combination with lenvatinib in patients with advanced solid tumors.[5]

Hepatocellular Carcinoma (HCC) Cohort

Patients with advanced HCC were treated with E-7386 in combination with lenvatinib.[6]

Efficacy Endpoint Result Patient Population
Partial Response (PR) 36.0% (9 of 25 patients) Advanced HCC
Observed in 3 of 7 patients Patients with confirmed ATF4

Tumor Shrinkage (>30%) ) ] ) i
with ATF4 upregulation gene signature upregulation

Table 2: Efficacy of E-7386 and Lenvatinib in Advanced Hepatocellular Carcinoma. The
combination demonstrated promising antitumor activity in a cohort of 25 patients.[6]
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Endometrial Cancer Cohort

Patients with advanced or recurrent endometrial cancer who had progressed on platinum-
based chemotherapy and anti-PD-(L)1 immunotherapy were enrolled.[7][8]

Lenvatinib-Naive

Efficacy Endpoint Overall Population .
Population

Overall Response Rate (ORR)  30.0% (9 of 30 patients) 42.9%

Complete Response (CR) 1 patient Not specified

Partial Response (PR) 8 patients Not specified

Median Duration of Response -
5.5 months Not specified

(DoR)

Progression-Free Survival -
5.5 months Not specified

(PFS)

Clinical Benefit Rate (CBR) Not specified Not specified

Table 3: Efficacy of E-7386 and Lenvatinib in Advanced Endometrial Cancer. The combination
showed significant efficacy, particularly in patients who had not previously received lenvatinib.

[7181°]

Mechanism of Action

The synergistic effect of E-7386 and lenvatinib stems from their complementary mechanisms of
action targeting distinct but interconnected oncogenic pathways.

E-7386: Dual Inhibition of Wnt/B-catenin Signaling and
ATF4 Activation

E-7386 is an orally bioavailable small molecule that inhibits the protein-protein interaction
between CREB-binding protein (CBP) and (-catenin.[1] This disruption prevents the
transcription of Wnt target genes involved in cell proliferation and survival. Additionally, E-7386
has been shown to promote the activation of Activating Transcription Factor 4 (ATF4), which
triggers an integrated stress response in cancer cells.[1][2][4]
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E-7386 Mechanism of Action.

Lenvatinib: Multi-Kinase Inhibition of Angiogenesis
Pathways

Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular
Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors
(FGFR1-4). By blocking these key signaling pathways, lenvatinib effectively inhibits tumor

angiogenesis and cell proliferation.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1491352?utm_src=pdf-body-img
https://www.benchchem.com/product/b1491352?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1491352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Growth Factors

FGF Receptor Tyrosine Kinases Downstream Signaling Cellular Outcomes

|
> FGFR > PI3K-AKT-mTOR Pathway m
VEGF
Cell Proliferation

<>

> VEGFR RAS-RAF-MEK-ERK Pathway

Click to download full resolution via product page

Lenvatinib Mechanism of Action.

Experimental Protocols
Preclinical Murine HCC Model

o Model: Genetically engineered CTNNB1-mutant murine model of hepatocellular carcinoma.

[1121[3][4]
e Animals: Not specified.
e Treatment Arms:

Vehicle control

[e]

o

E-7386 monotherapy

[¢]

Lenvatinib monotherapy

E-7386 and lenvatinib combination

[¢]

e Primary Endpoint: Overall survival.[1][2][3][4]
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Analyses: Tumor transcriptomics and immunohistochemistry.[1][2][3][4]

Phase Ib/ll Clinical Trial (NCT04008797)

Trial Design: Open-label, multicenter, dose-escalation and dose-expansion study.[5]

Patient Population: Patients with advanced solid tumors, including specific cohorts for
hepatocellular carcinoma and endometrial cancer.[5]

Treatment Regimen (HCC Cohort):

o E-7386: Dose escalation from 10 to 80 mg once daily and 60 to 120 mg twice daily.[6]
o Lenvatinib: 8 mg (body weight <60 kg) or 12 mg (body weight =60 kg) once daily.[6]
Treatment Regimen (Endometrial Cancer Cohort):

o E-7386: 120 mg twice daily.[7]

o Lenvatinib: 14 mg once daily.[7]

Primary Endpoints: Safety and tolerability, recommended Phase 2 dose.[10]

Secondary Endpoints: Objective response rate, duration of response, clinical benefit rate,
progression-free survival.[7]
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Overall Experimental Workflow.

Conclusion

The combination of E-7386 and lenvatinib represents a promising therapeutic strategy for
advanced solid tumors. The robust preclinical data demonstrating a significant survival benefit,
coupled with encouraging clinical activity in heavily pretreated patient populations, underscores
the potential of this combination. The distinct yet complementary mechanisms of action,
targeting both the Wnt/(3-catenin pathway and critical angiogenic signaling, provide a strong
rationale for its continued development. Further investigation is warranted to fully elucidate the
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predictive biomarkers for response and to establish the long-term efficacy and safety of this
combination in larger patient cohorts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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